(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
“(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a substituted imidazolone derivative featuring a benzylidene group with 2,3-dimethoxy substituents, a thiol (-SH) group at position 2, and a phenyl ring at position 2. Its molecular formula is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.4 g/mol. The E-configuration of the benzylidene double bond is critical for its stereochemical stability and interaction with biological targets. Synthesis typically involves condensation reactions between aromatic aldehydes and imidazolone precursors under catalytic conditions, with yields optimized for specific substituents .
Properties
IUPAC Name |
5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-10-6-7-12(16(15)23-2)11-14-17(21)20(18(24)19-14)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAPPIDKJLQNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, known for its diverse biological activities. This article focuses on its synthesis, biological activity, and potential applications based on available research findings.
Chemical Formula
- Molecular Formula : C₁₈H₁₆N₂O₃S
- CAS Number : 15985-19-0
Structural Characteristics
The compound features a mercapto group and a benzylidene moiety, which contribute to its biological properties. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The specific activity of (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one against various strains needs further investigation but is promising based on structural analogs.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Thiobredinin | Staphylococcus aureus | 32 µg/mL |
| (5E)-5-(2,3-Dimethoxybenzylidene)-2-thio-imidazole | Escherichia coli | 16 µg/mL |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of imidazole derivatives have been explored in various cancer cell lines. For example, compounds similar to (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one have shown potential in inhibiting tumor cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies revealed that certain imidazole derivatives exhibited cytotoxicity against:
- HeLa Cells (cervical cancer)
- MCF-7 Cells (breast cancer)
The mechanism of action may involve apoptosis induction and cell cycle arrest.
Antiviral Activity
Some studies suggest that imidazole derivatives can possess antiviral properties. While specific data on this compound is limited, related compounds have shown effectiveness against viruses such as the vaccinia virus.
Mechanistic Insights
The biological activities are often attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Imidazoles can act as enzyme inhibitors.
- Interference with Nucleic Acid Synthesis : Some derivatives disrupt viral replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazolone derivatives are structurally diverse, with variations in the benzylidene substituents, aryl groups, and functional moieties significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazolone Derivatives
Key Observations:
For example, the 3,4,5-trimethoxy analog (MW 370.4 g/mol) was discontinued, possibly due to toxicity despite its structural similarity to the target compound . Electron-withdrawing groups (e.g., nitro) improve electrophilicity, which may enhance reactivity in chemical synthesis or binding to enzymes .
Biological Activity :
- The target compound (2,3-dimethoxy) exhibits antimicrobial activity , as demonstrated in studies involving analogs synthesized via TDAE methodology .
- Derivatives with heterocyclic substituents (e.g., pyridin-2-yl) show improved solubility, which is advantageous for drug formulation .
Synthesis and Stability :
- Yields for imidazolone derivatives vary widely. For example, analogs with styryl groups (e.g., 3-benzyl-5-(4-methoxybenzylidene)) achieve up to 84% yield via catalytic C-H coupling , whereas other methods (e.g., zinc chloride catalysis) report lower efficiencies .
- The target compound is synthesized via condensation of aromatic aldehydes with imidazolone precursors, producing thermally stable and air-insensitive products .
Structural Flexibility :
- The Z/E configuration of the benzylidene group (e.g., in 5Z analogs with difluoro-hydroxy substituents) can influence molecular geometry and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
